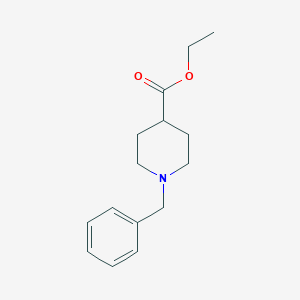

Ethyl 1-benzylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCOPJFYLJCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178921 | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24228-40-8 | |

| Record name | Ethyl 1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24228-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024228408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ9YTK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzylpiperidine-4-carboxylate is a synthetic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its piperidine core is a common scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl N-benzyl-4-piperidinecarboxylate, 1-Benzylpiperidine-4-carboxylic acid ethyl ester | |

| CAS Number | 24228-40-8 | |

| Molecular Formula | C₁₅H₂₁NO₂ | |

| Molecular Weight | 247.33 g/mol | [2] |

| SMILES | CCOC(=O)C1CCN(CC1)Cc2ccccc2 | |

| InChI | 1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| InChIKey | ASQCOPJFYLJCGD-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Physical Form | Clear liquid | [3] |

| Color | Colorless to light red | [3] |

| Boiling Point | 122 °C at 0.5 mmHg | [3] |

| Density | 1.037 g/mL at 25 °C | [2] |

| Refractive Index | 1.5120-1.5160 | [3] |

| Solubility | Slightly soluble in Chloroform, Hexanes, and Methanol | [3] |

| pKa (Predicted) | 7.93 ± 0.10 | [3] |

| Flash Point | >110 °C | [3] |

| ¹³C NMR | Spectra available | [1] |

| IR | Spectra available | [1] |

| Mass Spectrometry | Predicted collision cross section data available | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the N-alkylation of ethyl isonipecotate with benzyl chloride or benzyl bromide. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Synthesis via N-alkylation with Benzyl Chloride

This protocol is adapted from a method described by ChemicalBook.[5]

Materials:

-

Ethyl isonipecotate (50 g, 0.31 mol)

-

Toluene (150 mL)

-

Potassium carbonate (60 g, 0.43 mol)

-

Benzyl chloride (42 g, 0.31 mol)

-

Water

-

Saturated brine solution

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl isonipecotate in toluene in a round bottom flask.

-

Add potassium carbonate to the solution and stir for 15 minutes.

-

Add benzyl chloride to the reaction mixture.

-

Reflux the reaction mass for 4 hours at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

-

Upon completion, cool the reaction mass to room temperature and quench with water (100 mL).

-

Stir the mixture and separate the organic phase.

-

Extract the aqueous phase with toluene (100 mL).

-

Combine the organic phases and wash twice with a saturated brine solution (50 mL).

-

Remove the toluene in vacuo to obtain the crude product.

Purification:

The resulting yellow liquid can be further purified by vacuum distillation.

Experimental Protocol 2: Synthesis via N-alkylation with Benzyl Bromide

This protocol is a variation using benzyl bromide and a different base/solvent system.[6]

Materials:

-

Ethyl isonipecotate (20.01 g, 127 mmol)

-

Triethylamine (21.7 mL, 0.15 mol)

-

Dichloromethane (2 L)

-

Benzyl bromide (18.2 mL, 0.15 mol)

-

Saturated aqueous sodium bicarbonate solution

-

Salt water (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Prepare a solution of ethyl isonipecotate and triethylamine in dichloromethane and cool it to 0 °C.

-

Add benzyl bromide dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Wash the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification:

The product can be purified by column chromatography on silica gel using an ethyl acetate/hexane (1:3, v/v) eluent to yield ethyl 1-benzyl-4-piperidinecarboxylate.[6]

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis pathway and a general workflow for the analysis of this compound.

References

- 1. This compound | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. エチル 1-ベンジルピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 24228-40-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C15H21NO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 24228-40-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzylpiperidine-4-carboxylate, with CAS number 24228-40-8, is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its structural motif, featuring a piperidine core, is a common scaffold in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on the development of analgesics and acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are presented to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 24228-40-8 | [2] |

| Molecular Formula | C₁₅H₂₁NO₂ | [2] |

| Molecular Weight | 247.33 g/mol | [2][3] |

| Appearance | Colorless to light red clear liquid | [4] |

| Boiling Point | 122 °C at 0.5 mmHg | [4][5] |

| Density | 1.037 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.5120-1.5160 | [4][5] |

| Solubility | Soluble in organic solvents such as toluene and dichloromethane. | [6][7] |

| pKa | 7.93 ± 0.10 (Predicted) | [4] |

| InChI Key | ASQCOPJFYLJCGD-UHFFFAOYSA-N | [2][3] |

| SMILES | CCOC(=O)C1CCN(CC1)Cc2ccccc2 | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). Two common laboratory-scale synthetic protocols are detailed below.

Experimental Protocol 1: Synthesis using Potassium Carbonate in Toluene

This method employs potassium carbonate as the base and toluene as the solvent.

Materials:

-

Ethyl isonipecotate

-

Toluene

-

Potassium carbonate (K₂CO₃)

-

Benzyl chloride

-

Water

-

Saturated brine solution

Procedure:

-

Dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round-bottom flask.[6]

-

Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.[6]

-

Add benzyl chloride (42 g, 0.31 mol) to the mixture.[6]

-

Reflux the reaction mass for 4 hours at 100 °C.[6]

-

Monitor the reaction completion using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[6]

-

Once the reaction is complete, cool the mixture to room temperature and quench with water (100 mL).[6]

-

Separate the organic phase. The aqueous phase is then extracted again with toluene (100 mL).[6]

-

Combine the organic phases and wash twice with a saturated brine solution (50 mL).[6]

-

Remove the toluene under reduced pressure (in vacuo) to yield this compound as a yellow liquid.[6]

Experimental Protocol 2: Synthesis using Triethylamine in Dichloromethane

This alternative protocol utilizes triethylamine as the base and dichloromethane as the solvent.

Materials:

-

Ethyl isonipecotate (referred to as ethyl isoglutarate in the source)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Benzyl bromide

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool a solution of ethyl isonipecotate (20.01 g, 127 mmol) and triethylamine (21.7 mL, 0.15 mol) in dichloromethane (2 L) to 0 °C.[7]

-

Add benzyl bromide (18.2 mL, 0.15 mol) dropwise to the cooled solution.[7]

-

Allow the mixture to warm to room temperature and stir overnight.[7]

-

Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (100 mL).[7]

-

Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 100 mL).[7]

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.[7]

-

Filter the solution and concentrate it under vacuum.[7]

-

Purify the product by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to obtain the final product.[7]

Caption: Synthetic workflows for this compound.

Applications in Drug Discovery and Development

This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for more complex molecules with therapeutic potential.[2][8] Its applications span various therapeutic areas, including pain management, neurodegenerative diseases, and oncology.[9][10]

Synthesis of Analgesics

The 4-substituted piperidine scaffold is a key feature in many potent opioid analgesics. This compound serves as a starting material for the synthesis of fentanyl analogs and other novel pain management medications.[10] The general synthetic strategy involves the modification of the carboxylate group and, in some cases, the benzyl group to modulate the compound's affinity and selectivity for opioid receptors.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound have shown significant potential as acetylcholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors.

One notable example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), where the core structure is derived from precursors related to this compound. The synthesis involves multiple steps to introduce the indanone moiety.

A study on novel N-benzylpiperidine carboxamide derivatives identified compounds with significant in vitro AChE inhibitory activity. For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide displayed IC₅₀ values of 0.41 ± 1.25 µM and 5.94 ± 1.08 µM, respectively.[11] Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives yielded a highly potent inhibitor with an IC₅₀ of 0.56 nM.[2]

Caption: Role in synthesizing analgesics and AChE inhibitors.

Biological Activity of Derivatives

While this compound itself is primarily an intermediate with no significant reported direct biological activity, its derivatives have demonstrated potent effects on various biological targets. The table below summarizes the reported biological activities of some key derivatives.

| Derivative Class | Target | Reported Activity (IC₅₀) | Source(s) |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | 0.41 µM - 5.94 µM | [11] |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Acetylcholinesterase (AChE) | As low as 0.56 nM | [2] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | Acetylcholinesterase (AChE) | 1.2 nM | [8] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | [10] |

Safety and Handling

This compound is classified as acutely toxic if swallowed and is an irritant to the eyes, respiratory system, and skin.[7][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H301: Toxic if swallowed.[3]

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

Conclusion

This compound is a cornerstone intermediate in synthetic medicinal chemistry. Its readily available nature and versatile reactivity make it an invaluable starting material for the development of novel therapeutics, particularly in the fields of analgesia and neurodegenerative diseases. The detailed synthetic protocols and overview of the biological activities of its derivatives provided in this guide are intended to facilitate further research and innovation in drug discovery. Researchers should proceed with an understanding of the compound's chemical properties and adhere to strict safety protocols during its handling and use.

References

- 1. scispace.com [scispace.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate

Ethyl 1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a benzyl group attached to the piperidine nitrogen and an ethyl carboxylate at the 4-position, makes it a versatile intermediate for creating a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a colorless to light red or yellow liquid.[1][3] The fundamental structure consists of a piperidine ring N-substituted with a benzyl group and an ethyl ester at the C4 position.

Below is a visualization of the molecular structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ | [4][5] |

| Molecular Weight | 247.33 g/mol | [4] |

| CAS Number | 24228-40-8 | [4] |

| Appearance | Colorless to light red/yellow clear liquid | [1][3] |

| Boiling Point | 122°C at 0.5 mmHg | [3] |

| Density | 1.037 g/mL at 25°C | [3] |

| Refractive Index | 1.5120 - 1.5160 | [3] |

| pKa (Predicted) | 7.93 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform, Hexanes, and Methanol | [3] |

| SMILES String | CCOC(=O)C1CCN(CC1)Cc2ccccc2 | [4] |

| InChI Key | ASQCOPJFYLJCGD-UHFFFAOYSA-N |[4] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). Below are two detailed methodologies.

Method 1: Synthesis using Benzyl Chloride and Potassium Carbonate

This protocol involves the reaction of ethyl isonipecotate with benzyl chloride in the presence of a base, potassium carbonate, and toluene as the solvent.[2][3]

-

Materials:

-

Ethyl isonipecotate (50 g, 0.31 mol)

-

Toluene (250 mL total)

-

Potassium carbonate (60 g, 0.43 mol)

-

Benzyl chloride (42 g, 0.31 mol)

-

Water

-

Saturated brine solution

-

-

Procedure:

-

Dissolve ethyl isonipecotate in 150 mL of toluene in a round-bottom flask.

-

Add potassium carbonate to the flask and stir the mixture for 15 minutes.

-

Add benzyl chloride to the reaction mixture.

-

Reflux the reaction mass for 4 hours at 100°C.

-

Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 100 mL of water and stir.

-

Separate the organic phase. Extract the aqueous phase again with 100 mL of toluene.

-

Combine the organic phases and wash twice with 50 mL of saturated brine solution.

-

Remove the toluene under reduced pressure (in vacuo) to yield the final product, Ethyl N-benzylpiperidine-4-carboxylate, as a yellow liquid (91% yield).[2][3]

-

Method 2: Synthesis using Benzyl Bromide and Triethylamine

This alternative method utilizes benzyl bromide as the alkylating agent and triethylamine as the base in a dichloromethane solvent.

-

Materials:

-

Ethyl isonipecotate (referred to as ethyl isoglutarate in the source) (20.01 g, 127 mmol)

-

Triethylamine (21.7 mL, 0.15 mol)

-

Dichloromethane (2 L)

-

Benzyl bromide (18.2 mL, 0.15 mol)

-

Saturated aqueous sodium bicarbonate solution

-

Salt water (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Cool a solution of ethyl isonipecotate and triethylamine in dichloromethane to 0°C.

-

Add benzyl bromide dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the resulting suspension into 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Wash the aqueous layer twice with 100 mL portions of dichloromethane.

-

Combine all organic layers and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to obtain pure ethyl 1-benzyl-4-piperidinoate (87% yield).

-

The following diagram illustrates the general workflow for the synthesis:

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to light red, clear liquid.[1][3][4] It is recognized for its role as a versatile building block in organic synthesis.[5] The compound's molecular and physical data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₂[1][6] |

| Molecular Weight | 247.33 g/mol [6] |

| Boiling Point | 122 °C at 0.5 mmHg[1][3][4] |

| Density | 1.037 g/mL at 25 °C[3][6] |

| Refractive Index | 1.5120 - 1.5160[1][3][4] |

| Form | Liquid[6] |

| pKa | 7.93 ± 0.10 (Predicted)[1][3][4] |

| Flash Point | >110 °C[1][3] |

| Solubility | Slightly soluble in Chloroform, Hexanes, and Methanol[3] |

| CAS Number | 24228-40-8[6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Ethyl isonipecotate and Benzyl chloride.

Materials:

Procedure:

-

Dissolve Ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round bottom flask.[2][4]

-

Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.[2][4]

-

Add Benzyl chloride (42 g, 0.31 mol) to the reaction mixture.[2][4]

-

Reflux the reaction mass for 4 hours at 100 °C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1) mobile phase.[2][4]

-

Upon completion of the reaction, cool the mixture to room temperature and quench with water (100 mL).[2][4]

-

Extract the aqueous phase again with toluene (100 mL).[2][4]

-

Combine the organic phases and wash twice with a saturated brine solution (50 mL).[2][4]

-

Remove the toluene in vacuo to obtain Ethyl N-benzylpiperidine-4-carboxylate as a yellow liquid.[2][4]

Workflow and Pathway Visualizations

To further elucidate the synthetic process, the following diagrams illustrate the logical workflow.

Caption: Synthetic workflow for this compound.

This guide provides essential physical data and a detailed synthesis protocol for this compound, which are critical for its application in pharmaceutical research and development. The provided information is intended to facilitate further investigation and application of this versatile chemical intermediate.

References

The Versatile Scaffold: An In-depth Technical Guide to Key Derivatives of Ethyl 1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzylpiperidine-4-carboxylate serves as a pivotal scaffold in medicinal chemistry, providing a versatile foundation for the development of a diverse array of therapeutic agents. Its inherent structural features, including a piperidine core, a benzyl group, and a modifiable ester moiety, have been exploited to generate derivatives with a wide spectrum of pharmacological activities. This technical guide delves into the core derivatives of this compound, presenting a comprehensive overview of their synthesis, biological activities, and structure-activity relationships. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable data and detailed experimental methodologies.

Anticancer Derivatives: Pyrrolo[1,2-a]quinoxalines

Derivatives of this compound have shown significant promise as anticancer agents, particularly a series of ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate compounds. These compounds have demonstrated potent cytotoxic activity against various leukemia cell lines.[1][2][3][4]

Quantitative Data: Cytotoxic Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

| Compound | Jurkat (IC50, µM) | U266 (IC50, µM) | K562 (IC50, µM) | U937 (IC50, µM) | HL60 (IC50, µM) | PBMNCs (IC50, µM) |

| 1a | >50 | 25.4 ± 2.1 | 10.3 ± 1.1 | 11.5 ± 1.2 | 15.6 ± 1.5 | >50 |

| 1e | 10.2 ± 1.0 | 8.7 ± 0.9 | 5.4 ± 0.6 | 6.1 ± 0.7 | 7.8 ± 0.8 | >50 |

| 1g | 5.1 ± 0.5 | 4.3 ± 0.4 | 2.7 ± 0.3 | 3.0 ± 0.3 | 3.9 ± 0.4 | 45.2 ± 4.1 |

| 1h | 3.8 ± 0.4 | 3.1 ± 0.3 | 1.9 ± 0.2 | 2.2 ± 0.2 | 2.8 ± 0.3 | 38.9 ± 3.5 |

| A6730 (Ref.) | 15.3 ± 1.4 | 12.9 ± 1.3 | 8.1 ± 0.8 | 9.0 ± 0.9 | 11.5 ± 1.1 | >50 |

Data sourced from a study on novel pyrrolo[1,2-a]quinoxaline derivatives.[4]

Experimental Protocols

General Synthesis of Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate Derivatives:

A general synthetic route involves the reaction of substituted piperidines with ethyl 4-(4-formylbenzyl)pyrrolo[1,2-a]quinoxaline-3-carboxylate using sodium cyanoborohydride as the reducing agent in methanol.[5]

Cytotoxicity Assay (MTS Assay):

The cytotoxic activity of the synthesized compounds was evaluated against five human leukemia cell lines (Jurkat, U266, K562, U937, HL60) and normal human peripheral blood mononuclear cells (PBMNCs) using the MTS assay.[6] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The cell viability was determined by adding MTS reagent and measuring the absorbance at 490 nm. The IC50 values were calculated from the dose-response curves.

Experimental Workflow

Caption: Synthetic workflow for pyrrolo[1,2-a]quinoxaline derivatives and subsequent cytotoxicity evaluation.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant number of derivatives based on the 1-benzylpiperidine scaffold have been developed as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. These inhibitors aim to increase the levels of the neurotransmitter acetylcholine in the brain.[1][7]

Quantitative Data: AChE Inhibitory Activity

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |

| Donepezil (E2020) | 5.7 | 7100 | 1250 |

| Compound 21 | 0.56 | >10000 | >18000 |

| Compound 15b | 390 | - | - |

| Compound 15j | - | 160 | - |

Data compiled from multiple studies on AChE inhibitors.[1][7][8]

Experimental Protocols

General Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives:

These compounds are typically synthesized through a multi-step process starting from 1-benzyl-4-piperidone. The synthesis involves the formation of an intermediate, 1-benzyl-4-(2-aminoethyl)piperidine, which is then acylated with various substituted benzoyl chlorides to yield the final products.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method):

The AChE inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is monitored at 412 nm.[8]

Signaling Pathway

Caption: Inhibition of acetylcholine hydrolysis by AChE inhibitors.

Carbonic Anhydrase (CA) Inhibitors

Derivatives of this compound have also been explored as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain CA isoforms are implicated in diseases such as cancer.[9]

Quantitative Data: Carbonic Anhydrase Inhibitory Activity

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (AAZ) | 250 | 12.1 | 24.5 | 5.7 |

| Compound 11 | 50.3 | 31.5 | 8.3 | 4.6 |

| Compound 15 | 105.4 | 45.8 | 3.6 | 2.1 |

Data from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as CA inhibitors.[9]

Experimental Protocols

General Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides:

The synthesis starts with the coupling of sulfanilamide with ethyl piperidine-4-carboxylate to form ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with various substituted benzylamines or piperazines to yield the final amide derivatives.[9]

Carbonic Anhydrase Inhibition Assay:

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are calculated from the dose-response curves.[9]

Logical Relationship in SAR

Caption: Structure-activity relationship for carbonic anhydrase inhibitors.

Other Key Derivatives

The versatility of the this compound scaffold extends to several other therapeutic areas, although detailed in-depth guides for each are beyond the scope of this document. Briefly, derivatives have been investigated for:

-

Analgesic Activity: The core structure is related to potent analgesics. For instance, modifications of the piperidine ring are central to the development of fentanyl and its analogs.[10]

-

Antiviral Activity: Piperidine-4-carboxamide derivatives have shown activity against various viruses.[10]

-

Cardiovascular Applications: N-substituted piperidine-4-carboxylate esters have been synthesized and evaluated for their potential in treating cardiovascular diseases.[11]

-

Nootropic Effects: While direct derivatives are less documented, the broader class of piperidine-containing compounds has been explored for cognitive-enhancing properties.[12]

The continued exploration of this privileged scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles across a spectrum of diseases. The data and protocols presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide on the Safety and Hazards of Ethyl 1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for Ethyl 1-benzylpiperidine-4-carboxylate (CAS No: 24228-40-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential risks and safe handling procedures.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.[1][2] However, it is important to note that some suppliers may not classify this chemical as hazardous under all regulations.[3]

Table 1: GHS Classification

| Hazard Class | Hazard Category |

| Acute toxicity, Oral | Category 3 |

Source: Aggregated GHS information from multiple suppliers.[1][2]

GHS Label Elements

The following pictograms, signal word, hazard statements, and precautionary statements are associated with this compound:

Table 2: GHS Label Elements

| Element | Code | Description |

| Pictogram | GHS06 | Skull and crossbones |

| Signal Word | Danger | |

| Hazard Statement | H301 | Toxic if swallowed.[1][2] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |

| P330 | Rinse mouth.[1] | |

| P405 | Store locked up.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Note: Precautionary statements may vary slightly between suppliers.

Other Potential Hazards

Some sources also indicate that this compound may be irritating to the eyes, respiratory system, and skin.[4] The corresponding risk phrase is R36/37/38.[4]

Toxicological Information

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth.[1] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Avoid contact with skin, eyes, or clothing.[3]

-

Avoid ingestion and inhalation.[3]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Use only in a well-ventilated area.[6]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store locked up.[6]

-

Store under an inert atmosphere.[7]

-

Incompatible materials include strong oxidizing agents and reducing agents.[3]

Physical and Chemical Properties

Table 4: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

| Appearance | Clear liquid |

| Color | Colorless to light red |

| Density | 1.037 g/mL at 25 °C |

| Boiling Point | 122 °C at 0.5 mmHg |

| Flash Point | >110 °C |

| Refractive Index | 1.5120-1.5160 |

Source: ChemBK, Sigma-Aldrich, ChemicalBook.[2][4][7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed public sources. The hazard classifications are based on aggregated data submitted to regulatory bodies.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

- 1. This compound | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基哌啶-4-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS#: 24228-40-8 [m.chemicalbook.com]

A Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative that has garnered significant attention in medicinal chemistry and drug development. Its structural scaffold serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of therapeutic agents. The confirmed IUPAC name for this compound is This compound .[1]

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| Molecular Weight | 247.33 g/mol | [1] |

| CAS Number | 24228-40-8 | |

| Appearance | Colorless to light red, clear liquid | ChemBK |

| Density | 1.037 g/mL at 25 °C | [2] |

| Boiling Point | 122 °C at 0.5 mmHg | [2][3] |

| Refractive Index | 1.5120-1.5160 | [3] |

| Flash Point | >110 °C | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl isonipecotate

-

Benzyl bromide

-

Triethylamine

-

Dichloromethane

-

Saturated aqueous solution of sodium bicarbonate

-

Salt water (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of ethyl isonipecotate (20.01g, 127mmol) and triethylamine (21.7ml, 0.15mol) in dichloromethane (2L) is cooled to 0°C.

-

Benzyl bromide (18.2ml, 0.15mol) is added drop by drop to the cooled solution.

-

The mixture is then warmed to room temperature and stirred overnight.

-

The resulting suspension is poured into a saturated aqueous solution of sodium bicarbonate (100ml).

-

The aqueous layer is extracted with dichloromethane (2 x 100ml).

-

The combined organic layers are washed with brine (100ml), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to yield this compound.

Role in Drug Development and Synthesis of Bioactive Molecules

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine ring and the benzyl group provide a foundational structure that can be readily modified to create derivatives with a range of biological activities.

This compound is a precursor for the synthesis of:

-

Anti-inflammatory Drugs: It can be used to synthesize trypsin inhibitors, which can antagonize inflammatory mediators at the receptor level.

-

Antitumor Agents: It serves as a starting material for the creation of matrix metalloproteinase inhibitors and farnesyltransferase inhibitors.

-

GABA Uptake Inhibitors: Derivatives of this compound have been explored for their potential to modulate the GABAergic system, which is implicated in various neurological and psychiatric disorders.[4]

-

Acetylcholinesterase (AChE) Inhibitors: Several studies have demonstrated the use of this scaffold in the design and synthesis of potent AChE inhibitors for the potential treatment of Alzheimer's disease.[5][6][7][8]

-

Other Therapeutic Agents: Its derivatives have also been investigated for their potential as growth hormone secretagogues, analgesics, cardiovascular drugs, and antiviral agents.

The following diagram illustrates the central role of this compound as a building block in the synthesis of various classes of therapeutic agents.

References

- 1. This compound | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 24228-40-8 [m.chemicalbook.com]

- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its journey from a pungent compound in black pepper to a cornerstone of modern pharmaceuticals is a testament to its remarkable structural and functional versatility. This in-depth technical guide explores the discovery and history of piperidine compounds, detailing the evolution of their synthesis, their profound impact on drug discovery, and the intricate signaling pathways they modulate. Through a comprehensive review of seminal and contemporary research, this guide provides the necessary background for professionals engaged in the ongoing exploration of this "privileged scaffold."

Discovery and Early History

Piperidine was first isolated and recognized as a distinct chemical entity in the mid-19th century. The Scottish chemist Thomas Anderson is credited with its initial discovery in 1850, which was independently corroborated by the French chemist Auguste Cahours in 1852, who ultimately named it.[1] Both chemists obtained piperidine through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), by reacting it with nitric acid.[1] This discovery laid the foundation for over a century and a half of chemical and pharmacological exploration.

The piperidine structural motif was soon identified in a plethora of naturally occurring alkaloids, many with potent physiological effects.[1] These include coniine from poison hemlock (Conium maculatum), the infamous poison used in the execution of Socrates; lobeline from Indian tobacco (Lobelia inflata); and solenopsin, a toxic alkaloid found in the venom of fire ants.[1] The widespread presence of the piperidine ring in these diverse and biologically active natural products hinted at its potential as a pharmacophore, a structural unit responsible for a drug's physiological or pharmacological action.

The Evolution of Piperidine Synthesis

The journey from the isolation of piperidine from natural sources to its efficient and versatile chemical synthesis has been a long and innovative one. Early methods were often harsh and limited in scope, but the 20th and 21st centuries have witnessed the development of a sophisticated arsenal of synthetic strategies.

Classical Synthetic Approaches

One of the earliest and most historically significant methods for synthesizing the core piperidine ring is through the reduction of pyridine. The industrial production of piperidine often relies on the catalytic hydrogenation of pyridine , typically over a molybdenum disulfide catalyst.[1] Another classical method is the Birch reduction , which utilizes sodium in ethanol to achieve the same transformation.[1]

A notable classical method for the synthesis of quinolines, which can be conceptually related to piperidine synthesis through the construction of a nitrogen-containing heterocycle, is the Skraup-Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[2]

Modern Synthetic Methodologies

Modern organic synthesis has brought forth a wide array of more sophisticated and versatile methods for constructing the piperidine scaffold, often with high levels of stereocontrol. These methods can be broadly categorized as follows:

-

Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring by creating a bond between two atoms within the same molecule. Common strategies include intramolecular aza-Michael reactions, reductive amination of dicarbonyl compounds, and various metal-catalyzed cyclizations.[3]

-

Intermolecular Reactions: These approaches construct the piperidine ring by bringing together two or more separate molecules. This includes multicomponent reactions that can assemble the piperidine core in a single, efficient step.[4]

-

Hydrogenation of Pyridine Derivatives: While a classical approach, modern advancements in catalysis have led to highly efficient and selective methods for the hydrogenation of substituted pyridines, allowing for the synthesis of a wide range of functionalized piperidines.[3][5] This includes the use of rhodium, iridium, and ruthenium catalysts.[3][6]

Piperidine in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[5] Its success can be attributed to its unique structural and physicochemical properties. The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling the formation of crucial ionic interactions with receptor sites and enhancing aqueous solubility.

Prevalence in FDA-Approved Drugs

The piperidine moiety is a key structural component in a wide range of therapeutic agents, demonstrating its broad applicability in treating a multitude of diseases. A quantitative analysis of its presence in FDA-approved drugs reveals its significant contribution to modern medicine.

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Oncology | Lenvatinib, Palbociclib, Rucaparib |

| Central Nervous System | Methylphenidate (for ADHD), Donepezil (for Alzheimer's), Haloperidol (antipsychotic), Fentanyl (analgesic) |

| Antihistamines | Fexofenadine, Loratadine |

| Antivirals | Rilpivirine, Maraviroc |

| Cardiovascular | Ranolazine, Flecainide |

This table provides a representative, non-exhaustive list of piperidine-containing drugs.

A study of chiral piperidine-containing drugs approved by the U.S. FDA between 2015 and June 2020 identified nine such drugs, highlighting the continued importance of this scaffold in modern drug development.[1]

Key Therapeutic Applications

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully employed.

-

Anticancer Agents: Synthetic piperidines have emerged as a promising class of anticancer drugs, targeting various hallmarks of cancer, including uncontrolled cell proliferation and apoptosis evasion.[7][8]

-

CNS Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system, including treatments for schizophrenia, ADHD, Alzheimer's disease, and pain management.[6]

-

Anti-Infective Agents: Piperidine derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of piperidine compounds.

Synthesis Protocol: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol describes a common method for the synthesis of piperidine via the catalytic hydrogenation of pyridine using Platinum(IV) oxide (Adam's catalyst).[5][9]

Materials:

-

Substituted pyridine

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[9]

-

Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 40°C) for the specified time (e.g., 16 hours).[9]

-

-

Work-up:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

Biological Assay Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a widely used method for assessing the in vitro cytotoxicity of newly synthesized piperidine compounds against cancer cell lines.[7][10][11][12]

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

96-well microplates

-

Test piperidine compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: After the incubation period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[10]

-

Staining: Wash the plates with water to remove the TCA. Add SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.[10]

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[10]

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells.

Signaling Pathways Modulated by Piperidine Compounds

Piperidine derivatives exert their diverse pharmacological effects by interacting with a wide range of biological targets and modulating key signaling pathways. This section will focus on two critical pathways in cancer that are frequently targeted by piperidine-containing compounds: the PI3K/Akt and STAT3 pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[13][14] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[4][13]

The general mechanism of action for piperidine-based PI3K/Akt inhibitors involves the binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their activation and the subsequent phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[15]

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and angiogenesis.[16] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers, making it an attractive target for cancer therapy.[16][17] Several piperidine-containing compounds have been shown to inhibit this pathway.[15][16]

Piperidine derivatives can inhibit the STAT3 pathway through various mechanisms, including the direct inhibition of STAT3 phosphorylation, the prevention of its dimerization, or the blockage of its translocation to the nucleus, thereby preventing the transcription of its target genes.[15]

Conclusion

From its humble origins in the pungent essence of black pepper, the piperidine scaffold has risen to become an indispensable tool in the arsenal of medicinal chemists. Its rich history is intertwined with the evolution of organic synthesis and the relentless pursuit of new therapeutic agents. The structural simplicity of the piperidine ring belies a remarkable chemical and pharmacological versatility that has led to the development of life-saving drugs across a multitude of disease areas. As our understanding of the intricate molecular signaling pathways that govern cellular function continues to deepen, the rational design of novel piperidine-based compounds promises to open new frontiers in the treatment of human disease. The enduring legacy of piperidine serves as a powerful reminder of the profound impact that the study of natural products and the art of chemical synthesis can have on human health.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. scispace.com [scispace.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to serve as a versatile scaffold for the precise spatial orientation of various substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for medicinal chemists.

This technical guide provides a comprehensive overview of the multifaceted role of piperidine derivatives in drug discovery. It delves into their diverse therapeutic applications, explores key structure-activity relationships, presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes the intricate signaling pathways they modulate.

Therapeutic Applications of Piperidine Derivatives

The piperidine moiety is a structural cornerstone in numerous drug classes, targeting a wide range of diseases. Its derivatives have been successfully developed as anticancer, antiviral, neuroprotective, analgesic, and antipsychotic agents, among others.[1][2]

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents, acting through diverse mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways involved in tumor progression.[1][3] A notable example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which have revolutionized the treatment of certain cancers with deficiencies in DNA repair mechanisms.[4][5] Piperidine derivatives have also been developed as potent inhibitors of kinases like Akt, which are central nodes in signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7]

Neuroprotective and CNS-Targeted Activities

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[8][9] The structural features of piperidine allow for the design of molecules that can effectively cross the blood-brain barrier and interact with specific CNS targets. Furthermore, piperidine-based compounds have been extensively explored as opioid receptor modulators for analgesia and as antagonists for chemokine receptors like CCR5, a co-receptor for HIV entry.[1]

Quantitative Data on Piperidine Derivatives

The potency and efficacy of piperidine derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperidine-containing compounds across different therapeutic areas.

| Derivative Class | Compound | Target/Cell Line | IC50 / Ki (nM) | Reference |

| PARP Inhibitors | Olaparib | PARP-1 | 1.3 | [5] |

| Compound 6a | PARP-1 | 8.33 | [4] | |

| Compound 15d | PARP-1 | 12.02 | [4] | |

| Akt Inhibitors | AZD5363 | Akt1 | - | [10] |

| Compound 20e | UWB1.289 (BRCA1-deficient) | 270 | [11] | |

| Compound 25a | UWB1.289 (BRCA1-deficient) | 410 | [11] | |

| CCR5 Antagonists | Maraviroc | CCR5 | 2.3 | [1] |

| Opioid Receptor Modulators | Fentanyl | µ-opioid receptor | 1.1 | [1] |

| Meperidine | µ-opioid receptor | 980 | [1] |

| Compound | Cell Line | IC50 (µM) | Reference |

| DTPEP | MCF-7 (Breast Cancer) | 0.8 | |

| MDA-MB-231 (Breast Cancer) | 1.2 | ||

| Compound 17a | PC3 (Prostate Cancer) | - | [3] |

| EF24 | H441 (Lung Cancer) | - | [12] |

| MiaPaCa-2 (Pancreatic Cancer) | - | [12] | |

| Panc-1 (Pancreatic Cancer) | - | [12] |

| Drug | Bioavailability (%) | Half-life (h) | Volume of Distribution (L) | Clearance (L/h) |

| Piperine | - | - | - | - |

| Donepezil | ~100 | 70-80 | 12-16 L/kg | - |

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives exert their therapeutic effects by interacting with and modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][13][14] Several piperidine-based inhibitors have been developed to target key components of this pathway, particularly the kinase Akt.[7]

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of piperidine-based Akt inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[][16] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Certain piperidine derivatives, such as the curcumin analog EF24, have been shown to inhibit this pathway.[17][18]

Caption: The canonical NF-κB signaling pathway and its inhibition by piperidine analogs.

Experimental Protocols

The synthesis and biological evaluation of piperidine derivatives involve a range of chemical and biological techniques. This section provides detailed methodologies for key experiments.

Synthesis of a Piperidine-Based PARP Inhibitor Analog

This protocol describes a general synthesis route for a piperidine-containing benzamide derivative, a common scaffold in PARP inhibitors.[4][19][20]

Step 1: N-Boc-piperidine-4-carboxylic acid synthesis

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., 2-fluoro-5-((4-oxocyclohexyl)methyl)aniline) (1.1 eq) and stir at room temperature for 16 hours.

-

Dilute the reaction with DCM, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the product from Step 2 in a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final piperidine-based benzamide derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9][21][22]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Test compounds (piperidine derivatives) dissolved in DMSO

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental and Drug Discovery Workflows

The discovery and development of novel piperidine-based drugs follow a structured workflow, from initial screening to lead optimization and preclinical evaluation.

High-Throughput Screening (HTS) Workflow

Caption: A generalized workflow for a high-throughput screening campaign to identify active piperidine derivatives.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its structural and physicochemical properties offer a unique advantage in designing molecules with desirable biological activities and pharmacokinetic profiles. As our understanding of disease biology deepens and new targets are identified, the versatility of the piperidine ring will undoubtedly continue to be leveraged by medicinal chemists to develop the next generation of innovative therapies. This guide has provided a snapshot of the current landscape, from fundamental principles to practical applications, to aid researchers in their quest to harness the full potential of this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Drug Discovery through Target Identification - AI-Powered Workflow [graphwise.ai]

- 12. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. cusabio.com [cusabio.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. abis-files.aybu.edu.tr [abis-files.aybu.edu.tr]

- 18. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Spectral Data and Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and a common synthetic route for Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and clearly presented data to support research and development efforts in medicinal chemistry and drug discovery.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are presented below. These predictions are based on the analysis of similar structures, such as ethyl 4-piperidinecarboxylate, and the known effects of the N-benzyl substituent.

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2', H-6' | Doublet | ~ 7.35 | ~ 7.5 |

| H-3', H-4', H-5' | Multiplet | ~ 7.25-7.30 | - |

| -CH₂-Ph | Singlet | ~ 3.50 | - |

| -O-CH₂-CH₃ | Quartet | ~ 4.12 | ~ 7.1 |

| H-2, H-6 (axial) | Triplet of doublets | ~ 2.00 | ~ 11.5, ~ 3.0 |

| H-2, H-6 (equatorial) | Doublet of triplets | ~ 2.85 | ~ 11.5, ~ 2.5 |